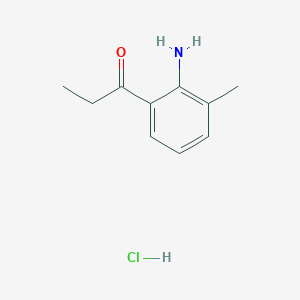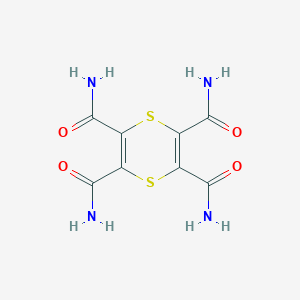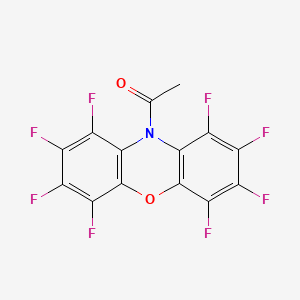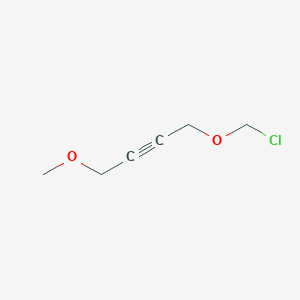
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of a bromophenyl group, a methoxy group, and a methyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 3-methoxy-4-methylpyridazine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3-methoxy-4-methylpyridazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridazine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridazines with different functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine: Unique due to the presence of bromophenyl, methoxy, and methyl groups.
6-(4-Chlorophenyl)-3-methoxy-4-methylpyridazine: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluorophenyl)-3-methoxy-4-methylpyridazine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
Propriétés
Numéro CAS |
91207-90-8 |
|---|---|
Formule moléculaire |
C12H11BrN2O |
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-3-methoxy-4-methylpyridazine |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-11(14-15-12(8)16-2)9-3-5-10(13)6-4-9/h3-7H,1-2H3 |
Clé InChI |
JSDRFOGKPAMVHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1OC)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)





![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)



